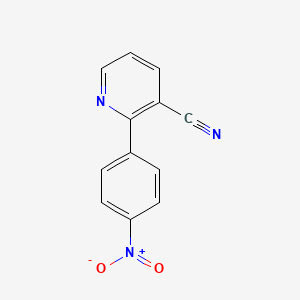

2-(4-硝基苯基)吡啶-3-碳腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-(4-Nitrophenyl)pyridine-3-carbonitrile” is a chemical compound with the molecular formula C12H7N3O2 . It has a molecular weight of 225.21 . This compound is used for research and development purposes .

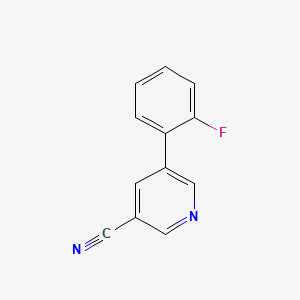

Molecular Structure Analysis

The molecular structure of “2-(4-Nitrophenyl)pyridine-3-carbonitrile” consists of a pyridine ring attached to a nitrophenyl group and a carbonitrile group . The exact structure can be determined using various spectroscopic methods, including IR, NMR, and mass spectrometry .科学研究应用

Photopolymerization Monitoring

2-(4-Nitrophenyl)pyridine-3-carbonitrile derivatives have been used as fluorescent molecular sensors for monitoring photopolymerization processes of different monomers . They are characterized by much higher sensitivity than the commercially available probes .

Acceleration of Photopolymerization

These derivatives have been found to accelerate the cationic photopolymerization process initiated with diphenyliodonium photoinitiators at the wavelength where the photoinitiator alone does not work . They are particularly efficient for the photoinitiation of cationic photopolymerization of an epoxide and vinyl monomers .

Fluorescent Sensors

The 2-(4-Nitrophenyl)pyridine-3-carbonitrile derivatives can be used as fluorescent sensors for monitoring the free-radical, thiol-ene and cationic polymerization progress .

Long-Wavelength Co-Initiators

These derivatives can also be used as long-wavelength co-initiators for diphenyliodonium salts initiators .

Cytotoxicity Activities

2-methoxypyridine-3-carbonitrile-bearing aryl substituents, which are structurally similar to 2-(4-Nitrophenyl)pyridine-3-carbonitrile, have been screened for their in vitro cytotoxicity activities against three cancer cell lines; namely, those of the liver (line HepG2), prostate (line DU145) and breast (line MBA-MB-231) . Some of these compounds exhibit promising antiproliferative effects .

Anticancer Applications

Pyridine is an important skeletal substituent and valuable organic moiety in many biologically-active and clinically-used compounds . Such compounds display a wide spectrum of pharmacological activities, including anticancer .

安全和危害

The safety data sheet for “2-(4-Nitrophenyl)pyridine-3-carbonitrile” suggests that it should be used only for research and development under the supervision of a technically qualified individual . It’s important to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

作用机制

Target of Action

Nitrophenyl compounds and pyridine carbonitriles are often used in the synthesis of various bioactive compounds, including pharmaceuticals . The specific targets of these compounds can vary widely depending on their exact structure and the context in which they are used.

Mode of Action

The mode of action of these compounds can also vary. For example, nitrophenyl compounds often act as electrophiles in chemical reactions, meaning they have a tendency to accept electrons . Pyridine carbonitriles, on the other hand, can act as nucleophiles, meaning they have a tendency to donate electrons .

Biochemical Pathways

These compounds can be involved in a variety of biochemical pathways, depending on their exact structure and the context in which they are used. For example, some nitrophenyl compounds have been found to inhibit certain enzymes, thereby affecting the biochemical pathways that these enzymes are involved in .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds can vary widely depending on their exact structure. Some nitrophenyl compounds, for example, are readily absorbed and distributed throughout the body, while others are not .

Result of Action

The molecular and cellular effects of these compounds can also vary widely. For example, some nitrophenyl compounds have been found to have antiviral, anti-inflammatory, and anticancer activities .

Action Environment

The action, efficacy, and stability of these compounds can be influenced by a variety of environmental factors, including temperature, pH, and the presence of other chemicals .

属性

IUPAC Name |

2-(4-nitrophenyl)pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7N3O2/c13-8-10-2-1-7-14-12(10)9-3-5-11(6-4-9)15(16)17/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTNZPLAHZBESNQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=CC=C(C=C2)[N+](=O)[O-])C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10718583 |

Source

|

| Record name | 2-(4-Nitrophenyl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10718583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1352318-15-0 |

Source

|

| Record name | 2-(4-Nitrophenyl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10718583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,6,7,8,9,10-Hexahydrocyclohepta[b]indol-2-amine](/img/structure/B597335.png)

![3-[4-(Trifluoromethoxy)phenyl]benzonitrile](/img/structure/B597341.png)